molecular formula C9H9FO3 B3376533 Methyl 2-(3-fluorophenyl)-2-hydroxyacetate CAS No. 1210843-86-9

Methyl 2-(3-fluorophenyl)-2-hydroxyacetate

Cat. No. B3376533
CAS RN: 1210843-86-9
M. Wt: 184.16
InChI Key: RSFWEOSCXQYXQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3-fluorophenyl)-2-hydroxyacetate (MFPHA) is a chemical compound that has been gaining interest in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound is a derivative of 3-fluorophenylacetic acid and is synthesized using various methods.

Mechanism of Action

The mechanism of action of Methyl 2-(3-fluorophenyl)-2-hydroxyacetate is not fully understood, but it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. This compound has also been shown to inhibit the aggregation of beta-amyloid, a protein that is associated with Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects, which may be attributed to its inhibition of COX-2. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease, which may be due to its ability to inhibit beta-amyloid aggregation.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 2-(3-fluorophenyl)-2-hydroxyacetate in lab experiments is its availability and relatively low cost compared to other compounds with similar properties. However, one limitation is that this compound may not be as potent as other COX-2 inhibitors, and its effects may be less pronounced.

Future Directions

There are several future directions for research on Methyl 2-(3-fluorophenyl)-2-hydroxyacetate, including further optimization of its synthesis and purification methods, investigation of its potential as a treatment for Alzheimer's disease, and exploration of its applications in material science. Additionally, more studies are needed to fully understand the mechanism of action and biochemical effects of this compound.

Scientific Research Applications

Methyl 2-(3-fluorophenyl)-2-hydroxyacetate has been used in various scientific research applications, including medicinal chemistry, where it has shown potential as an anti-inflammatory agent and a potential treatment for Alzheimer's disease. In organic synthesis, this compound has been used as a building block for the synthesis of more complex molecules, such as natural products and pharmaceuticals. In material science, this compound has been used as a precursor for the synthesis of functional materials, such as metal-organic frameworks and polymers.

properties

IUPAC Name

methyl 2-(3-fluorophenyl)-2-hydroxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFWEOSCXQYXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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